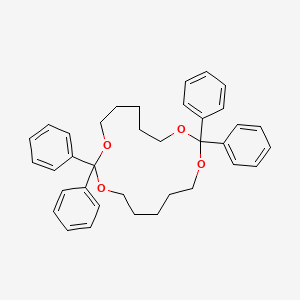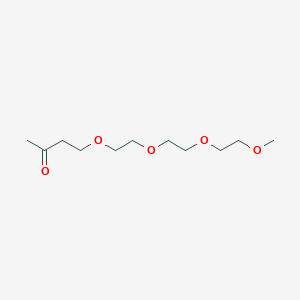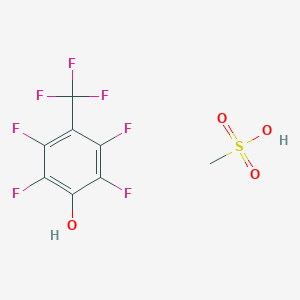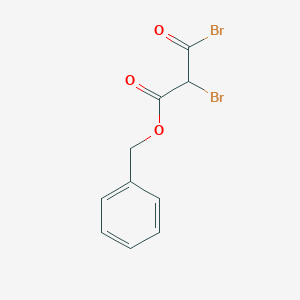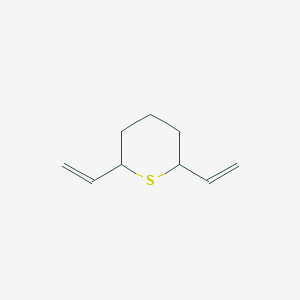
2,6-Diethenylthiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diethenylthiane is an organic compound characterized by the presence of two ethenyl groups attached to a thiane ring Thiane is a six-membered ring containing one sulfur atom and five carbon atoms The ethenyl groups are positioned at the 2 and 6 locations on the ring, making this compound a unique derivative of thiane
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethenylthiane typically involves the alkylation of thiane with ethenyl halides. One common method is the reaction of thiane with ethenyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: 2,6-Diethenylthiane undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The compound can be reduced to form the corresponding alkane derivatives using hydrogenation catalysts such as palladium on carbon.
Substitution: The ethenyl groups can participate in nucleophilic substitution reactions, where nucleophiles like thiols or amines replace the ethenyl groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Thiols, amines, sodium hydride
Major Products:
Oxidation: Epoxides, diols
Reduction: Alkane derivatives
Substitution: Thioethers, amines
科学的研究の応用
2,6-Diethenylthiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and materials with unique properties, such as enhanced thermal stability and conductivity.
作用機序
The mechanism of action of 2,6-Diethenylthiane depends on its chemical reactivity. The ethenyl groups can undergo polymerization or cross-linking reactions, leading to the formation of complex structures. In biological systems, its derivatives may interact with cellular targets, disrupting normal cellular functions and leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
2,6-Dimethylaniline: An aromatic amine with methyl groups at the 2 and 6 positions.
2,6-Dihydroxynaphthalene: A naphthalene derivative with hydroxyl groups at the 2 and 6 positions.
2,6-Dicarboxynaphthalene: A naphthalene derivative with carboxyl groups at the 2 and 6 positions.
Comparison: 2,6-Diethenylthiane is unique due to the presence of ethenyl groups on a thiane ring, which imparts distinct reactivity and properties compared to its analogs
特性
CAS番号 |
89921-99-3 |
|---|---|
分子式 |
C9H14S |
分子量 |
154.27 g/mol |
IUPAC名 |
2,6-bis(ethenyl)thiane |
InChI |
InChI=1S/C9H14S/c1-3-8-6-5-7-9(4-2)10-8/h3-4,8-9H,1-2,5-7H2 |
InChIキー |
IROHATPJUSGREY-UHFFFAOYSA-N |
正規SMILES |
C=CC1CCCC(S1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
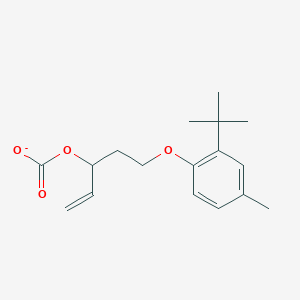
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)

![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
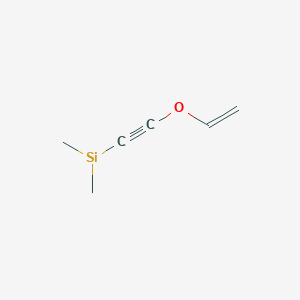
![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)
